3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide
CAS No.:
Cat. No.: VC13317725
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.20 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide -](/images/structure/VC13317725.png)
Specification
Molecular Formula | C10H11F3N2O2 |
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Molecular Weight | 248.20 g/mol |
IUPAC Name | 3-amino-N-[2-(trifluoromethoxy)phenyl]propanamide |
Standard InChI | InChI=1S/C10H11F3N2O2/c11-10(12,13)17-8-4-2-1-3-7(8)15-9(16)5-6-14/h1-4H,5-6,14H2,(H,15,16) |
Standard InChI Key | NAFYJOPOQUWLCX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NC(=O)CCN)OC(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CCN)OC(F)(F)F |
Introduction
Key Findings
3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide (C₁₀H₁₁F₃N₂O₂) is a specialized organic compound characterized by a propanamide backbone substituted with an amino group and a 2-(trifluoromethoxy)phenyl moiety. With a molecular weight of 248.20 g/mol, this compound exhibits unique physicochemical properties driven by its trifluoromethoxy group, which enhances lipophilicity and metabolic stability. While direct pharmacological data remain limited, its structural analogs suggest potential applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fluorine-containing motifs .
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₁₀H₁₁F₃N₂O₂, reflects a propanamide scaffold (CH₂CH₂CONH₂) functionalized with:
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An amino group (-NH₂) at the third carbon position.
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A 2-(trifluoromethoxy)phenyl group attached to the amide nitrogen.
The trifluoromethoxy (-OCF₃) substituent introduces strong electron-withdrawing effects, which stabilize the aromatic ring and influence intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 248.20 g/mol |
Molecular Formula | C₁₀H₁₁F₃N₂O₂ |
CAS Number | Not publicly disclosed |
Supplier | UkrOrgSynthesis Ltd. (Ukraine) |
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocol for 3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide is documented in public literature, analogous compounds provide insight into plausible methodologies. A two-step approach is hypothesized:
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Amination of Propanamide: Reacting 3-bromopropanamide with ammonia or a protected amine source to introduce the amino group.
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Coupling with 2-(Trifluoromethoxy)aniline: Utilizing carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the propanamide derivative and 2-(trifluoromethoxy)aniline .
Industrial-Scale Considerations
The trifluoromethoxy group’s incorporation may require specialized fluorination techniques, such as halogen exchange (Halex) reactions or direct electrophilic trifluoromethoxylation. Solvent selection (e.g., dimethyl sulfoxide or tetrahydrofuran) and base catalysts (e.g., potassium carbonate) are critical for optimizing yield and purity .
Physicochemical Properties
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch, amine/amide) and ~1700 cm⁻¹ (C=O stretch, amide).
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Nuclear Magnetic Resonance (NMR):
Comparative Analysis with Structural Analogs
3-Amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
This analog (CAS 279228-81-8) shares a propanamide backbone but differs in substituents:
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A nitro group and trifluoromethyl group on the phenyl ring.
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Higher molecular weight (307.23 g/mol) and density (1.52 g/cm³) .
Table 2: Comparative Properties
Property | 3-Amino-N-[2-(trifluoromethoxy)phenyl]propanamide | 3-Amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
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Molecular Weight | 248.20 g/mol | 307.23 g/mol |
Density | Not reported | 1.52 g/cm³ |
Key Substituents | -OCF₃ | -NO₂, -CF₃ |
Future Directions and Research Gaps
Pharmacological Profiling
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In vitro Screening: Assess inhibitory activity against kinases, GPCRs, or ion channels.
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ADMET Studies: Evaluate absorption, distribution, and toxicity profiles using in silico models.
Synthetic Optimization
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